molecular formula C27H54O2Sn B14548453 (Acryloyloxy)(trioctyl)stannane CAS No. 62152-78-7

(Acryloyloxy)(trioctyl)stannane

Cat. No.: B14548453
CAS No.: 62152-78-7
M. Wt: 529.4 g/mol
InChI Key: KUXAVHWJOKKQMP-UHFFFAOYSA-M
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Description

(Acryloyloxy)(trioctyl)stannane is an organotin compound that features an acryloyloxy group attached to a trioctylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Acryloyloxy)(trioctyl)stannane typically involves the reaction of trioctylstannane with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (Acryloyloxy)(trioctyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

    Substitution: The acryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: Stannic derivatives

    Reduction: Lower oxidation state tin compounds

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

(Acryloyloxy)(trioctyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling processes.

    Medicine: Investigated for its potential use in anticancer therapies and other medical applications.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (Acryloyloxy)(trioctyl)stannane involves the formation of stannyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways include:

    Radical Formation: The compound can generate stannyl radicals under appropriate conditions.

    Reaction Pathways: These radicals can undergo addition, abstraction, and substitution reactions, leading to the formation of various products.

Comparison with Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Triphenyltin hydride: Similar in reactivity but with different substituents.

    Tetraalkynylstannanes: Used in coupling reactions with different functional groups.

Uniqueness: (Acryloyloxy)(trioctyl)stannane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other organotin compounds. Its acryloyloxy group allows for unique substitution and polymerization reactions, making it valuable in materials science and organic synthesis.

Properties

CAS No.

62152-78-7

Molecular Formula

C27H54O2Sn

Molecular Weight

529.4 g/mol

IUPAC Name

trioctylstannyl prop-2-enoate

InChI

InChI=1S/3C8H17.C3H4O2.Sn/c3*1-3-5-7-8-6-4-2;1-2-3(4)5;/h3*1,3-8H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

KUXAVHWJOKKQMP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=C

Origin of Product

United States

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